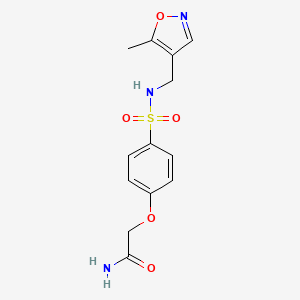![molecular formula C11H10Cl2N2O2S B2921324 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-52-6](/img/structure/B2921324.png)
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Chlorination: The starting material, 2-methylbenzene, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation. This involves reacting the intermediate with a sulfonyl chloride derivative, such as 2-methylimidazole-1-sulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the desired sulfonylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The benzene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and iron-based catalysts for coupling reactions.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized or Reduced Forms: Sulfoxides, sulfones, or reduced sulfonyl derivatives.
Coupled Products: Compounds with additional aromatic or aliphatic groups attached to the benzene ring.
Applications De Recherche Scientifique
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: Researchers use it to study the effects of sulfonylated aromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Chemical Reactivity: The presence of reactive functional groups (chlorine, sulfonyl) allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-1-[(2-methylimidazolyl)sulfonyl]benzene:
4,5-Dichloro-1-[(2-methylimidazolyl)sulfonyl]benzene: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the combination of chlorine atoms, a methyl group, and a sulfonyl group attached to the benzene ring. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWFGVPOZXRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
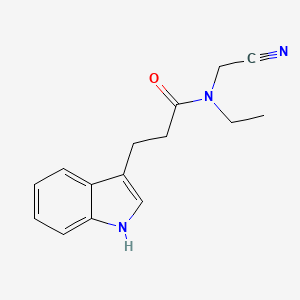
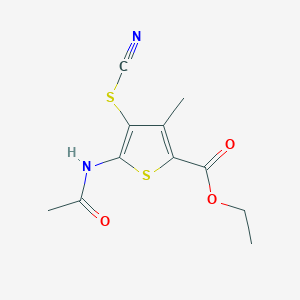
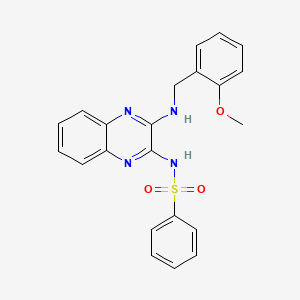
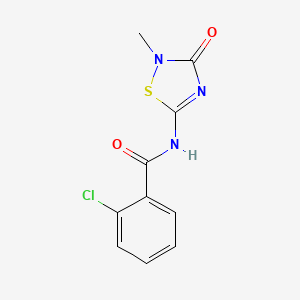
![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)
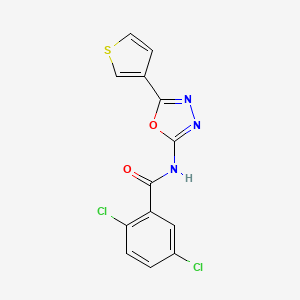
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/new.no-structure.jpg)
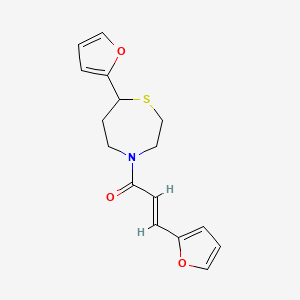
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921252.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2921254.png)
![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-ynamide](/img/structure/B2921258.png)
![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)
